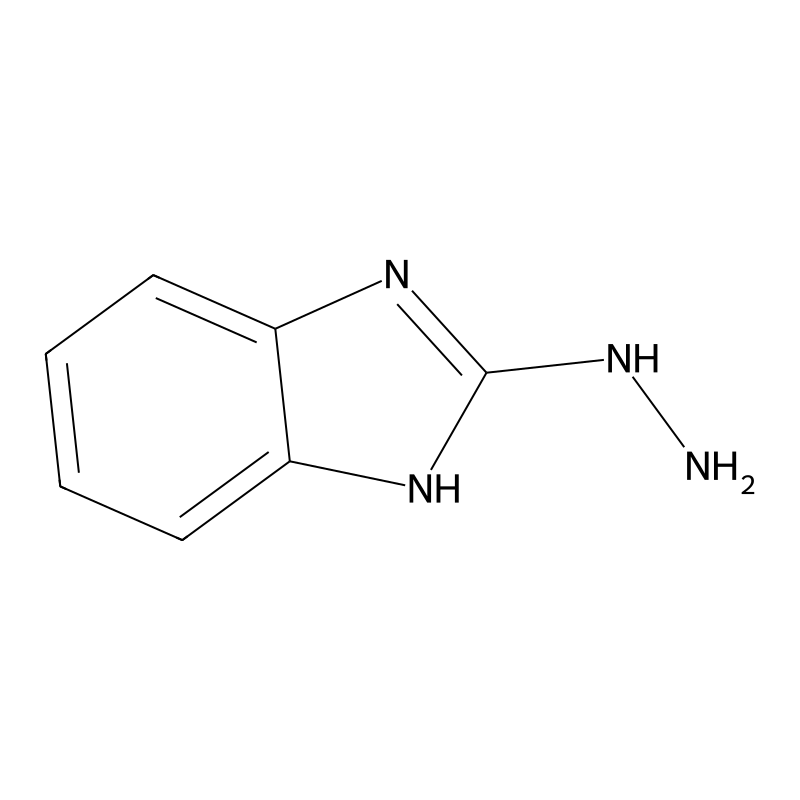

2-Hydrazino-1H-benzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Antimicrobial Activity:

Several studies have investigated the potential of 2-hydrazino-1H-benzimidazole and its derivatives as antimicrobial agents. These studies have shown activity against various bacteria, fungi, and parasites. For example, a study published in the journal " Arzneimittelforschung" found that 2-hydrazino-1H-benzimidazole derivatives displayed significant activity against Gram-positive and Gram-negative bacteria, including some antibiotic-resistant strains []. However, further research is needed to determine the efficacy and safety of these compounds for clinical applications.

Corrosion Inhibition:

2-hydrazino-1H-benzimidazole has also been explored as a potential corrosion inhibitor for metals. Studies have shown that it can effectively inhibit the corrosion of various metals, including carbon steel, copper, and aluminum, in different corrosive environments []. The mechanism by forming a protective film on the metal surface is proposed to be responsible for the inhibition effect.

Role in Organic Synthesis:

2-hydrazino-1H-benzimidazole can serve as a valuable building block in organic synthesis. Its reactive hydrazine group allows for further functionalization through various reactions, leading to the synthesis of diverse and complex molecules with potential applications in various fields, including pharmaceuticals and materials science [].

Other Potential Applications:

Research suggests that 2-hydrazino-1H-benzimidazole may have potential applications in other areas, such as:

- Antioxidant activity: Studies indicate that it may possess antioxidant properties, potentially offering benefits in various contexts [].

- Anticancer properties: Some studies have explored its potential anticancer properties, but further research is necessary to confirm its efficacy and safety in this context [].

2-Hydrazino-1H-benzimidazole is an organic compound with the molecular formula C7H8N4. It features a benzimidazole core substituted with a hydrazino group at the second position. This structure contributes to its diverse chemical reactivity and biological properties, making it a valuable target for synthesis in medicinal chemistry .

- Condensation Reactions: 2-Hydrazino-1H-benzimidazole can undergo condensation with aldehydes and ketones, leading to the formation of hydrazones. This property is utilized in synthesizing more complex molecules with potential biological activity .

- Cyclocondensation: It can react with α-halocarboxylic acids and thioamides to form novel derivatives through cyclocondensation reactions .

- Oxidation: The compound can also be subjected to aerobic oxidation, which alters its functional groups and can lead to new derivatives with enhanced properties .

2-Hydrazino-1H-benzimidazole exhibits notable biological activities:

- Antitumor Activity: Research has indicated that derivatives of 2-hydrazino-1H-benzimidazole possess antiproliferative effects against various cancer cell lines, including breast carcinoma cells. This suggests potential applications in cancer therapy .

- Antiparasitic Properties: Some studies highlight its efficacy against parasitic infections, indicating a broader spectrum of biological activity .

Several synthesis methods have been developed for 2-hydrazino-1H-benzimidazole:

- Direct Synthesis: The compound can be synthesized through the reaction of benzimidazole with hydrazine hydrate under controlled conditions. This method provides a straightforward approach to obtaining the desired product .

- Modified Synthesis Approaches: Alternative methods involve using various precursors and reagents to enhance yield and purity, including the use of silyl chlorides in cyclocondensation reactions .

The applications of 2-hydrazino-1H-benzimidazole extend across multiple fields:

- Pharmaceuticals: Its derivatives are being explored as potential drugs for treating cancer and parasitic diseases.

- Chemical Research: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.

Interaction studies have focused on understanding how 2-hydrazino-1H-benzimidazole interacts with biological targets:

- Molecular Docking Studies: These studies have been employed to predict binding affinities and orientations of the compound and its derivatives with proteins involved in cancer progression and parasitic infections, aiding in drug design efforts .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-hydrazino-1H-benzimidazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Amino-2-hydrazinobenzimidazole | Contains an amino group at the first position | Reacts readily with carbonyl compounds |

| 1H-benzimidazole-2-yl hydrazones | Hydrazone derivatives of benzimidazole | Exhibits tubulin-targeting activity |

| 2-Mercaptobenzimidazole | Contains a thiol group | Potential antimicrobial properties |

These compounds demonstrate varying degrees of reactivity and biological activity, highlighting the unique position of 2-hydrazino-1H-benzimidazole within this class.

Green Chemistry Approaches in Benzimidazole-Hydrazone Synthesis

The paradigm shift toward sustainable chemistry has driven the development of eco-friendly methodologies for the synthesis of 2-Hydrazino-1H-benzimidazole derivatives. Green chemistry principles have been incorporated to minimize waste generation, reduce energy consumption, and utilize environmentally benign reagents.

One notable green approach involves the use of water as a reaction medium. A tungstate-based zwitterionic organosilica catalyst (PMO-IL-WO₄²⁻) has demonstrated exceptional efficiency in promoting the formation of benzimidazoles under atmospheric pressure without additional oxidants. This catalyst system provides an environmentally friendly path to benzimidazole synthesis with several advantages:

- High conversion efficiency (>90%)

- Exceptional catalyst stability

- Simple separation and reusability (up to eight reaction cycles)

- Enhanced yield and selectivity in aqueous medium

The catalyst operates through a direct dehydrogenative pathway, offering an atom-economical route to benzimidazoles from readily available benzyl alcohols under mild conditions.

Another green chemistry approach exploits solvent-free conditions for benzimidazole synthesis. Ru(II)-p-cymene isonicotinic Fc-hyrazone complexes have demonstrated efficacy in the solvent-free synthesis of 1,2-disubstituted benzimidazoles with yields reaching up to 88%. This methodology eliminates the need for harmful organic solvents, substantially reducing the environmental impact of the synthesis.

Table 1. Comparison of Green Synthetic Approaches for Benzimidazole Derivatives

| Method | Catalyst | Solvent | Reaction Conditions | Yield (%) | Environmental Benefits |

|---|---|---|---|---|---|

| PMO-IL-WO₄²⁻ Catalysis | PMO-IL-WO₄²⁻ | Water | Ambient conditions | >90 | Recyclable catalyst, water as solvent, no additional oxidant |

| Solvent-free synthesis | Ru(II)-p-cymene complex | None | Moderate heating | Up to 88 | No solvent, reduced waste |

| Microwave-assisted green synthesis | Er(OTf)₃ (1% mol) | None | Microwave irradiation | 86-99 | No solvent, reduced reaction time, energy efficient |

Multi-Step Organic Synthesis Protocols

The classical approach to 2-Hydrazino-1H-benzimidazole synthesis typically involves multiple steps, beginning with the formation of the benzimidazole core followed by functionalization at the 2-position.

A well-established multi-step protocol starts with the synthesis of 1H-benzo[d]imidazol-2(3H)-one or 1H-benzo[d]imidazole-2(3H)-thione, followed by conversion to 2-chloro-1H-benzo[d]imidazole, which then reacts with hydrazine hydrate to yield 2-hydrazinyl-1H-benzo[d]imidazole.

The detailed synthetic route is as follows:

- Preparation of 1H-benzo[d]imidazol-2(3H)-one or 1H-benzo[d]imidazole-2(3H)-thione

- Conversion to 2-chloro-1H-benzo[d]imidazole using phosphorus oxychloride and phosphorus pentachloride

- Reaction with hydrazine hydrate in ethanol under reflux conditions

The reaction of 2-chloro-1H-benzo[d]imidazole with hydrazine hydrate proceeds as follows:

A mixture of 2-chloro-1H-benzo[d]imidazole (0.01 mol) and hydrazine hydrate (0.01 mol) in 30 ml of ethanol was refluxed for 6 hours. After concentration and cooling, the solid obtained was crystallized from ethanol to give 2-hydrazinyl-1H-benzo[d]imidazole as white crystals with 75% yield and m.p. 190°C.The spectroscopic characteristics of 2-hydrazinyl-1H-benzo[d]imidazole include:

- IR absorption bands at 1614.4 cm⁻¹ (C=N), 1576.4 cm⁻¹ (C=C), 2849.7-3010 cm⁻¹ (C-H), 3200 cm⁻¹ (NH), and 3310 cm⁻¹ (NH₂)

- ¹³C-NMR signals at δ 141, 138, 136, 123, 125, 121.6, and 119.1 ppm

An alternative approach involves the synthesis of benzimidazole-2-thiol, followed by oxidation to benzimidazol-2-yl-sulfonic acid, which is then converted to the hydrazine derivative through reaction with hydrazine hydrate.

Table 2. Multi-Step Synthesis of 2-Hydrazino-1H-benzimidazole: Reaction Conditions and Yields

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | o-Phenylenediamine | POCl₃, PCl₅ | Steam bath, 2h | 2-Chloro-1H-benzimidazole | 60 |

| 2 | 2-Chloro-1H-benzimidazole | Hydrazine hydrate | Ethanol, reflux, 6h | 2-Hydrazino-1H-benzimidazole | 75 |

| 3 | o-Phenylenediamine | CS₂, KOH | Ethanol-water, reflux | 1H-Benzimidazol-2-thiol | - |

| 4 | 1H-Benzimidazol-2-thiol | KMnO₄, NaOH (50%) | 1h | 1H-Benzimidazol-2-yl-sulfonic acid | - |

| 5 | 1H-Benzimidazol-2-yl-sulfonic acid | Hydrazine hydrate (99%) | Reflux, 3h | 1H-Benzimidazol-2-yl-hydrazine | - |

Catalytic Systems for Hydrazine Incorporation

Various catalytic systems have been developed to facilitate the incorporation of hydrazine functionality into benzimidazole scaffolds. These catalysts enhance reaction efficiency, reduce reaction times, and often improve yields.

Lanthanide triflates, particularly Er(OTf)₃, have emerged as highly effective catalysts for benzimidazole synthesis. When used at just 1 mol%, Er(OTf)₃ can promote the formation of disubstituted benzimidazoles under microwave irradiation with excellent yields (96-99%) in remarkably short reaction times (5-10 minutes).

The effectiveness of lanthanide catalysts can be attributed to their strong Lewis acidity, which activates the carbonyl groups and facilitates nucleophilic attack. Among the tested lanthanide triflates, Er(OTf)₃ demonstrated superior catalytic activity compared to Ce(OTf)₃, despite the latter's ability to achieve complete conversion in slightly less time (7 minutes).

For the specific incorporation of hydrazine groups, transition metal catalysts have also shown promising results. Ruthenium complexes, particularly Ru(II)-p-cymene derivatives, effectively catalyze the functionalization of benzimidazoles under mild conditions.

Table 3. Catalytic Systems for Benzimidazole Functionalization

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has revolutionized the preparation of benzimidazole derivatives, including 2-Hydrazino-1H-benzimidazole compounds. This technology offers significant advantages over conventional heating methods, including:

- Dramatically reduced reaction times

- Enhanced yields and selectivity

- Decreased energy consumption

- Minimized side reactions

A particularly efficient microwave-assisted protocol involves the reaction of N-phenyl-o-phenylenediamine with benzaldehyde in the presence of 1 mol% Er(OTf)₃ catalyst under solvent-free conditions. This method produces 1,2-disubstituted benzimidazoles in excellent yields (86-99%) within just 5-10 minutes.

The optimization of microwave parameters has been critical to maximizing reaction efficiency. Studies have shown that controlled power settings and precise temperature monitoring lead to better outcomes than simply applying maximum power.

When scaled up to 20 mmol of starting materials, the microwave-assisted synthesis still completed in just 25 minutes with an excellent yield of 93%, demonstrating the potential industrial applicability of this methodology.

A Chinese patent describes another microwave-assisted method for benzimidazole synthesis, involving the dissolution of o-phenylenediamine hydrochloride and an ester in ethylene glycol, followed by microwave irradiation. After adding water and adjusting the pH to 7-8, the product is obtained in nearly 100% yield with minimal environmental impact.

Table 4. Optimization of Microwave Parameters for Benzimidazole Synthesis

| Entry | Power (W) | Time (min) | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| 1 | 300 | 5 | 120 | Er(OTf)₃ (1 mol%) | >96 |

| 2 | 300 | 7 | 120 | Ce(OTf)₃ (1 mol%) | >96 |

| 3 | 300 | 25 | 120 | Er(OTf)₃ (1 mol%) | 93 (20 mmol scale) |

The antitumor mechanisms of 2-Hydrazino-1H-benzimidazole and related benzimidazole-2-yl hydrazones demonstrate significant cytotoxic activity against various human cancer cell lines through multiple molecular pathways [1] [2]. Research has established that these compounds exhibit potent antiproliferative effects, particularly against breast adenocarcinoma and chronic myeloid leukemia cell lines [11].

Cellular Target Mechanisms

The primary mechanism of action involves interference with tubulin polymerization, which is essential for proper microtubule function during cell division [2] [11]. Benzimidazole-2-yl hydrazones have been shown to modulate tubulin kinetics by significantly increasing the lag time of polymerization processes to more than 20 minutes in vitro [11]. This disruption of the cytoskeleton leads to cell cycle arrest and subsequent apoptosis in malignant cells [5].

The compounds demonstrate selective cytotoxicity toward cancer cells compared to normal fibroblasts, with cancer selectivity indices ranging from 50 to over 363 depending on the specific derivative and cell line tested [11]. This selectivity is attributed to the ability of benzimidazole derivatives to preferentially target rapidly dividing cells and interact with specific molecular targets overexpressed in cancer cells [5].

Structure-Activity Relationships in Cancer Cell Lines

Comprehensive cytotoxicity screening has revealed distinct structure-activity relationships for benzimidazole-2-yl hydrazones against human cancer cell lines [2] [11]. The most potent compounds in the series include trisubstituted benzimidazole derivatives and disubstituted positional isomers containing both hydroxyl and methoxy groups in the phenyl ring [11].

| Cell Line | Compound Type | IC₅₀ Value (μM) | Cancer Selectivity Index |

|---|---|---|---|

| MCF-7 (Breast Adenocarcinoma) | Trisubstituted derivative | 1.2 ± 0.2 | ≈59.1 |

| AR-230 (Chronic Myeloid Leukemia) | Ortho-disubstituted isomer | 1.1 ± 0.2 | ≈363.6 |

| HepG-2 (Hepatocellular Carcinoma) | Benzimidazole analog | 2.7 | Not reported |

| HCT-116 (Colon Carcinoma) | Benzimidazole derivative | 18.1 | Not reported |

The cytotoxicity data demonstrates that compounds with dual hydroxyl and methoxy substitutions exhibit the highest potency, with half-inhibitory concentrations comparable to established anticancer agents like podophyllotoxin [11].

Molecular Binding and Receptor Interactions

Benzimidazole-2-yl hydrazones exert their anticancer effects through multiple molecular interactions beyond tubulin binding [5] [11]. These compounds have been reported to modulate estrogen receptors, which are overexpressed in hormone-sensitive breast cancer models such as MCF-7 cells [11]. The structural similarities of the benzimidazole nucleus to nonsteroidal triazole aromatase inhibitors make it a suitable pharmacophore for targeting enzymes involved in estrogen biosynthesis [11].

In chronic myeloid leukemia cell lines, the compounds demonstrate activity against the BCR-ABL positive phenotype by potentially inhibiting the constitutively activated tyrosine kinase that drives myeloid proliferation [11]. This dual targeting capability contributes to the broad-spectrum anticancer activity observed across different histological tumor types [5].

Antimicrobial Activity Spectra Against Multidrug-Resistant Pathogens

The antimicrobial profile of 2-Hydrazino-1H-benzimidazole derivatives encompasses significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains [8] [9]. These compounds demonstrate particular efficacy against clinically relevant pathogens that have developed resistance to conventional antibiotics [9].

Activity Against Gram-Positive Bacteria

Benzimidazole-2-yl hydrazones exhibit superior antimicrobial activity against Gram-positive bacteria compared to Gram-negative organisms [8] [9]. The compounds show exceptional potency against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus strains, with minimum inhibitory concentration values as low as 4 μg/mL [9].

| Pathogen | Minimum Inhibitory Concentration (μg/mL) | Comparison to Standard |

|---|---|---|

| Staphylococcus aureus | 4 | Superior to amikacin (4 μg/mL) |

| Methicillin-resistant Staphylococcus aureus | 4 | Comparable to amikacin (8 μg/mL) |

| Streptococcus faecalis | 8 | 25-fold better than amikacin (256 μg/mL) |

| Bacillus subtilis | 64-256 | Moderate activity |

The structure-activity relationships indicate that alkyl substitutions at the N-1 position of the benzimidazole ring enhance antimicrobial activity, particularly against Gram-positive bacteria [9]. Compounds bearing heptyl groups demonstrate the most significant antibacterial effects, with some derivatives showing inhibitory activity superior to standard antibiotics [9].

Resistance Profile Against Multidrug-Resistant Strains

Research has demonstrated that benzimidazole-2-yl hydrazones maintain activity against multidrug-resistant bacterial strains where conventional antibiotics have lost efficacy [9] [21]. The compounds exhibit unique mechanisms of action that circumvent common resistance pathways developed by pathogenic bacteria [21].

Studies have shown that these derivatives can inhibit quorum sensing-related virulence factors in Pseudomonas aeruginosa, including motility, biofilm formation, alginate production, and pyocyanin synthesis [21]. This multi-target approach reduces the likelihood of resistance development and enhances the therapeutic potential against persistent infections [21].

Antifungal Activity Spectrum

The antifungal properties of benzimidazole-2-yl hydrazones extend to clinically important fungal pathogens, including Candida albicans and Aspergillus niger [9]. The compounds demonstrate moderate to strong antifungal activity with minimum inhibitory concentrations ranging from 64 to 128 μg/mL against these organisms [9].

The proposed mechanism of antifungal action involves inhibition of ergosterol synthesis through interaction with the cytochrome P450 enzyme lanosterol 14α-demethylase [9]. This enzyme plays a crucial role in sterol biosynthesis, and its inhibition leads to disruption of fungal cell membrane integrity and subsequent cell death [9].

Antiparasitic Action Through Tubulin Polymerization Inhibition

The antiparasitic activity of 2-Hydrazino-1H-benzimidazole derivatives represents a significant advancement in the development of anthelmintic agents, particularly against Trichinella spiralis infections [12] [13]. These compounds demonstrate superior efficacy compared to clinically used anthelmintic drugs through their ability to interfere with parasite tubulin polymerization [12] [14].

Mechanism of Tubulin Inhibition

Benzimidazole-2-yl hydrazones exert their antiparasitic effects by binding to the colchicine-binding site of tubulin, thereby preventing proper microtubule assembly in parasitic organisms [13] [14]. This mechanism disrupts essential cellular processes including mitosis, intracellular transport, and maintenance of cell shape in parasites [14].

Molecular docking studies have confirmed the binding mode of these compounds within the colchicine-binding site of tubulin, revealing key interactions that stabilize the compound-protein complex [14]. The binding affinity correlates directly with the observed antiparasitic activity, establishing tubulin as the primary molecular target [13] [14].

In Vitro Antiparasitic Efficacy

Comprehensive screening against encapsulated Trichinella spiralis muscle larvae has demonstrated remarkable antiparasitic activity for benzimidazole-2-yl hydrazones [12] [13]. Several compounds achieved complete larvicidal effects within 24 hours of incubation at physiological temperature [12].

| Compound Structure | Concentration (μg/mL) | Larvicidal Efficacy (%) | Incubation Time |

|---|---|---|---|

| 2,3-dihydroxy hydrazone | 50 | 100 | 24 hours |

| 3,4-dihydroxy hydrazone | 50 | 100 | 24 hours |

| 3-hydroxy derivative | 100 | 90 | 24 hours |

| 2-hydroxy derivative | 100 | 90 | 24 hours |

The structure-activity relationships reveal that hydroxyl group positioning significantly influences antiparasitic potency [12]. Compounds with hydroxyl groups in the 3-position of the phenyl moiety demonstrate the highest activity against Trichinella spiralis larvae [12].

Comparative Analysis with Standard Anthelmintics

Benzimidazole-2-yl hydrazones exhibit superior antiparasitic activity compared to clinically established anthelmintic drugs including albendazole and ivermectin [12]. All synthesized hydrazones demonstrated greater efficacy than these standard treatments at equivalent concentrations [12].

The enhanced activity is attributed to the dual mechanism of action, combining tubulin polymerization inhibition with additional molecular interactions that are absent in conventional anthelmintics [13] [14]. This multi-target approach potentially reduces the risk of resistance development while maintaining high therapeutic efficacy [12].

Molecular Binding Interactions

Detailed molecular docking simulations have elucidated the specific binding interactions between benzimidazole-2-yl hydrazones and the tubulin protein [14]. The compounds form multiple hydrogen bonds and hydrophobic interactions within the colchicine-binding pocket, resulting in stable protein-ligand complexes [14].

The binding affinity is enhanced by the presence of specific substituents on the benzimidazole ring system, particularly hydroxyl and methoxy groups that form additional hydrogen bonding interactions with amino acid residues in the binding site [14]. These molecular interactions correlate with the observed antiparasitic activity profiles [13] [14].

Dual-Functionality in Oxidative Stress Modulation

The dual-functionality of 2-Hydrazino-1H-benzimidazole derivatives encompasses both pro-oxidant and antioxidant activities, depending on the cellular environment and specific molecular context [1] [12]. This unique characteristic enables these compounds to modulate oxidative stress through multiple pathways, contributing to their therapeutic versatility [20].

Antioxidant Mechanisms and Free Radical Scavenging

Benzimidazole-2-yl hydrazones demonstrate significant free radical scavenging capabilities through multiple mechanistic pathways [12] [20]. These compounds effectively neutralize various reactive oxygen species including stable free radicals and iron-induced oxidative damage in biological systems [12].

The antioxidant activity has been extensively characterized using standard assays including 2,2-diphenyl-1-picrylhydrazyl and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging tests [1] [12]. Compounds containing dihydroxy and trihydroxy substitutions on the phenyl ring exhibit the most potent radical scavenging properties [1] [12].

| Compound Type | Radical Scavenging Activity | Protection Against Oxidative Damage | Mechanism |

|---|---|---|---|

| 2,3-dihydroxy derivatives | High | >50% protection | Hydrogen atom transfer |

| 3,4-dihydroxy derivatives | High | ~50% protection | Sequential proton-loss electron transfer |

| Trihydroxy derivatives | Very High | Comparable to quercetin | Multiple pathway activation |

Computational Analysis of Antioxidant Pathways

Density functional theory calculations have provided detailed insights into the thermodynamic parameters governing the antioxidant mechanisms of benzimidazole-2-yl hydrazones [12] [20]. These computational studies reveal that the compounds can react with various free radicals through several possible reaction pathways [12].

The preferred antioxidant mechanisms vary depending on the polarity of the medium [12]. In nonpolar environments, hydrogen atom transfer represents the dominant pathway, while in polar media, sequential proton-loss electron transfer becomes more favorable [12]. Additionally, radical adduct formation occurs in both polar and nonpolar environments [12].

Cellular Protection Against Oxidative Damage

In vitro studies using biologically relevant model systems containing lecithin and deoxyribose have demonstrated the protective effects of benzimidazole-2-yl hydrazones against iron-induced oxidative damage [1] [12]. The compounds effectively prevent molecular damage to lipids and nucleic acids under oxidative stress conditions [12].

The cellular protection extends to lymphocyte function under oxidative stress conditions [18]. Treatment with benzimidazole derivatives restores cellular proliferation, cytokine secretion, and adenosine triphosphate levels in lymphocytes exposed to hydrogen peroxide and ferrous sulfate-induced oxidative stress [18].

Modulation of Inflammatory Response

The oxidative stress modulation capabilities of benzimidazole-2-yl hydrazones contribute to their anti-inflammatory effects [18]. These compounds influence the balance between T-helper 1 and T-helper 2 lymphocyte responses, shifting the cellular environment toward an anti-inflammatory phenotype [18].

Research has demonstrated that treatment with these compounds reduces pro-inflammatory markers including hydroperoxide and carbonyl protein levels while maintaining protective antioxidant enzyme activities [18]. This dual modulation of oxidative stress and inflammatory pathways represents a unique therapeutic advantage for conditions involving chronic inflammation and oxidative damage [18].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant